Tramazoline tosylate

Description

Tramazoline tosylate is a synthetic sympathomimetic agent primarily used as a nasal decongestant. It belongs to the Anatomical Therapeutic Chemical (ATC) classification R01AA09 under "Sympathomimetics, plain" for topical nasal use . Pharmacologically, it targets adrenergic receptors ADRA1 and ADRA2, inducing vasoconstriction in nasal mucosa to alleviate congestion . Its tosylate (p-toluenesulfonate) salt form enhances stability and solubility, a common strategy for optimizing drug delivery .

Properties

CAS No. |

102280-49-9 |

|---|---|

Molecular Formula |

C20H25N3O3S |

Molecular Weight |

387.5 g/mol |

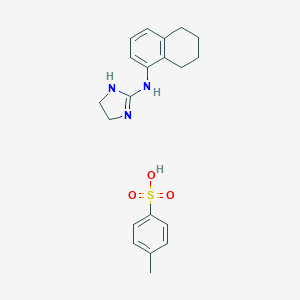

IUPAC Name |

4-methylbenzenesulfonic acid;N-(5,6,7,8-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazol-2-amine |

InChI |

InChI=1S/C13H17N3.C7H8O3S/c1-2-6-11-10(4-1)5-3-7-12(11)16-13-14-8-9-15-13;1-6-2-4-7(5-3-6)11(8,9)10/h3,5,7H,1-2,4,6,8-9H2,(H2,14,15,16);2-5H,1H3,(H,8,9,10) |

InChI Key |

QDRSWMWTRHEOCY-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1CCC2=C(C1)C=CC=C2NC3=NCCN3 |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[O-].C1CCC2=C(C1)C=CC=C2NC3=NCC[NH2+]3 |

Synonyms |

1-NAPHTHYLAMINE, 5,6,7,8-TETRAHYDRO-N-(2-IMIDAZOLIN-2-YL)-, p-TOLUENES ULFONATE |

Origin of Product |

United States |

Chemical Reactions Analysis

Substitution Reactions

The tosylate group facilitates Sₙ2 reactions with nucleophiles, enabling the synthesis of derivatives. For example:

-

Halogenation : Reaction with NaBr or NaCl replaces -OTs with -Br or -Cl .

-

Amination : Substitution with amines (e.g., ethylenediamine) yields secondary or tertiary amines .

Example :

Tramazoline tosylate reacts with ethylenediamine under mild conditions to form a diamino derivative, a precursor in prodrug synthesis .

Oxidation and Catalytic Pathways

Tramazoline’s thiourea precursors undergo oxidation using hydrogen peroxide (H₂O₂) in the presence of molybdenum catalysts (e.g., Na₂MoO₄) to form sulfonic acids, which are further functionalized .

Key Data from Analogous Reactions :

| Parameter | Value | Yield | Source |

|---|---|---|---|

| Catalyst | Sodium molybrate dihydrate | 69–77% | |

| Temperature | 0–70°C | - | |

| Oxidizing Agent | 30% H₂O₂ | - |

Stability and Degradation

This compound exhibits pH-dependent stability. Under acidic conditions, the tosylate group hydrolyzes back to the parent alcohol, while basic conditions promote decomposition via elimination reactions .

Degradation Pathways :

-

Hydrolysis : Reverts to tramazoline and p-toluenesulfonic acid in aqueous acidic media.

-

E2 Elimination : Forms alkenes when treated with strong bases (e.g., NaOEt) .

Comparative Reaction Efficiency

Tosylation outperforms mesylation (using MsCl) in tramazoline derivatives due to higher leaving-group ability and milder reaction conditions .

| Property | Tosylate (-OTs) | Mesylate (-OMs) |

|---|---|---|

| Leaving Group Ability | Excellent | Good |

| Reaction Temperature | 0–25°C | 0–40°C |

| Byproduct | HCl (trapped) | HCl (trapped) |

Comparison with Similar Compounds

Table 1: Pharmacological Profiles of Selected Nasal Decongestants

Key Findings :

- Tramazoline’s dual ADRA1/ADRA2 agonism aligns with xylometazoline and oxymetazoline, but its duration is shorter than these agents .

- Unlike phenylephrine (ADRA1-selective), tramazoline’s broader receptor targeting may enhance efficacy in severe cases but increase rebound congestion risk .

Chemical Comparison with Other Tosylate Derivatives

The tosylate group (p-toluenesulfonate) is widely used in drug formulation to improve physicochemical properties. Comparisons with structurally distinct tosylates highlight variability in synthesis, stability, and reactivity.

Table 2: Solvolysis Rates and Stability of Tosylate Compounds

Key Findings :

- This compound’s stability is likely comparable to other tosylates, though specific solvolysis data are lacking. Tosylate groups generally enhance solubility but may vary in reactivity based on adjacent functional groups (e.g., methoxyl participation in dimethoxy derivatives) .

- Synthesis challenges, such as moderate yields in tosylate preparation (e.g., 60% in compound 10 ), underscore the importance of optimized protocols for this compound production.

Q & A

Q. How can researchers ensure reproducibility when publishing this compound datasets?

- Methodological Answer : Share raw data in public repositories (e.g., Zenodo) with standardized metadata. Include detailed protocols for analytical methods (e.g., HPLC conditions) and statistical code (R/Python scripts). Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Ethical & Methodological Rigor

Q. What ethical considerations are unique to pediatric trials involving this compound?

- Methodological Answer : Develop age-appropriate assent forms and monitor for anticholinergic effects (e.g., cognitive impacts). Use adaptive trial designs to minimize exposure risks. Reference glycopyrronium tosylate’s pediatric safety data to inform risk-benefit assessments .

Q. How can researchers address potential conflicts of interest when reporting this compound’s commercial analogs?

- Methodological Answer : Disclose all funding sources and employ independent statisticians for data analysis. Use neutral comparators (e.g., saline instead of competitor vehicles) in trials. Cite independent studies to contextualize findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.